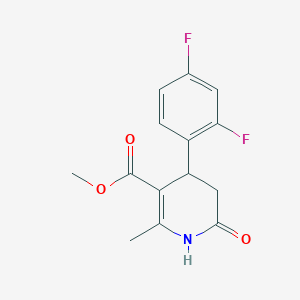
methyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Cat. No. B5162275
M. Wt: 281.25 g/mol
InChI Key: XBHCUEYPKNTYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592357B2
Procedure details


2,4-Difluorobenzaldehyde (3.28 mL, 30 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (4.32 g, 30 mmol), ammonium acetate (2.46 g, 32 mmol), and methyl 3-oxobutanoate (3.23 mL, 30 mmol) were combined in acetic acid (30 mL) under nitrogen. This mixture was heated to 110° C. for 1 h. The reaction mixture was cooled to room temperature and then poured into water (100 mL). The mixture was decanted to leave yellow oil and white solid, which was taken up in MeOH/EtOAc and then concentrated. The residue was triturated with 5% ether/hexanes to afford the title compound (2.72 g, 32%). MS (ES+) m/e 282 [M+H]+.





Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:11][C:12]1(C)[O:17]C(=O)CC(=O)O1.C([O-])(=O)C.[NH4+:25].O=[C:27]([CH3:33])[CH2:28][C:29]([O:31][CH3:32])=[O:30]>C(O)(=O)C.CO.CCOC(C)=O.O>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]1[CH2:11][C:12](=[O:17])[NH:25][C:27]([CH3:33])=[C:28]1[C:29]([O:31][CH3:32])=[O:30] |f:2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=O)C=CC(=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
4.32 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
2.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
3.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CC(=O)OC)C
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Six
|
Name
|
MeOH EtOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.CCOC(=O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave yellow oil and white solid, which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with 5% ether/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C1C(=C(NC(C1)=O)C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.72 g | |
| YIELD: PERCENTYIELD | 32% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

